N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

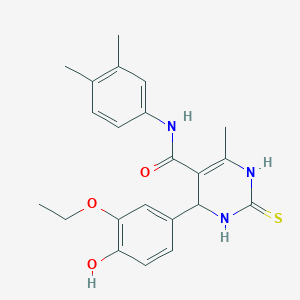

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a sulfanylidene group at position 2, a 6-methyl group, and a carboxamide moiety at position 3. The aromatic substituents at positions 4 (3-ethoxy-4-hydroxyphenyl) and N1 (3,4-dimethylphenyl) distinguish it from related compounds. These substituents likely influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and biological activity .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(7-9-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-8-6-12(2)13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHOJRVWHGWQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. Research into its pharmacological properties is ongoing, with preliminary findings suggesting potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple aromatic rings and functional groups such as ethoxy and hydroxy, which are known to enhance biological activity. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| SMILES Notation | CCOc(cc(C(C(C(Nc1c(C)cc(C)cc1)=O)=C(C)N1)NC1=S)cc1)c1O |

Biological Activities

Preliminary studies and related literature suggest that this compound may exhibit the following biological activities:

- Analgesic Properties: Similar compounds have been noted for their pain-relieving effects.

- Anti-inflammatory Effects: The ethoxy and hydroxy groups may contribute to reducing inflammation through inhibition of pro-inflammatory mediators.

- Antioxidant Activity: Compounds with similar structures have shown potential in scavenging free radicals and protecting against oxidative stress.

Case Studies and Research Findings

Research on related compounds has provided insights into their biological activities:

- A study on tetrahydropyrimidine derivatives indicated significant antimicrobial activity against gram-positive and gram-negative bacteria .

- Another investigation highlighted the potential of thioxo derivatives in inducing apoptosis in cancer cells through mitochondrial pathways .

These findings support the hypothesis that this compound may possess similar therapeutic benefits.

Comparison with Similar Compounds

Key Observations :

- The 3,4-dimethylphenyl group at N1 may sterically hinder enzymatic degradation, enhancing bioavailability relative to simpler N1-aryl groups (e.g., 4-methylphenyl in ).

Physicochemical Properties

- Solubility : The hydroxy and ethoxy groups improve water solubility compared to purely aromatic (e.g., ) or halogenated analogs (e.g., ). However, the 3,4-dimethylphenyl group may offset this by increasing hydrophobicity.

- Melting Points : Analogous DHPMs with polar substituents (e.g., 4-hydroxyphenyl) exhibit higher melting points (202–235°C ), suggesting the target compound may similarly require elevated temperatures for processing.

Crystallographic and Computational Studies

- Hydrogen Bonding: The 4-hydroxyphenyl group likely participates in intermolecular hydrogen bonds, as seen in 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-DHPM-5-yl]ethanone (N–H···S and C–H···O interactions ).

- Software Tools : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are widely used for DHPM crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.